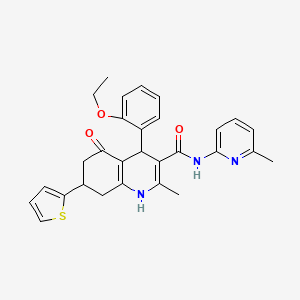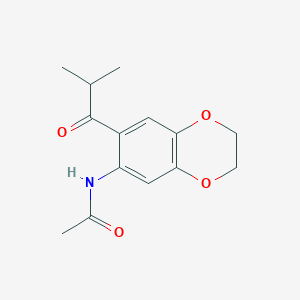![molecular formula C14H10F6N2O B4168843 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B4168843.png)
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene
描述
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, also known as BTCP, is a potent and selective dopamine reuptake inhibitor. It is a bicyclic compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In
作用机制
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene acts as a potent and selective dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has been shown to increase dopamine levels in various regions of the brain, including the prefrontal cortex, striatum, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in lab experiments is its potency and selectivity for the dopamine transporter, which allows for precise manipulation of the dopamine system in the brain. However, 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is also known to have potential toxic effects on dopaminergic neurons, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, including:
1. Investigating its potential use in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing new analogs of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene with improved potency and selectivity for the dopamine transporter.
3. Studying the long-term effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene on the dopamine system in the brain.
4. Investigating the potential use of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in combination with other drugs for the treatment of addiction.
5. Exploring the potential use of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene as a tool for studying the dopamine system in animal models of neurological and psychiatric disorders.
Conclusion:
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its mechanism of action involves increasing dopamine levels in the synaptic cleft, which is thought to be responsible for its therapeutic effects. While 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has several advantages for use in lab experiments, it is also known to have potential toxic effects on dopaminergic neurons, which can limit its use in certain experiments. There are several future directions for research on 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, including investigating its potential use in treating other disorders and developing new analogs with improved potency and selectivity.
科学研究应用
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has also been investigated as a potential tool for studying the dopamine system in the brain.
属性
IUPAC Name |
[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)12(14(18,19)20)9-3-4-10(6-9)22(12)11(23)8-2-1-5-21-7-8/h1-5,7,9-10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGHSQOUYDHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2(C(F)(F)F)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4168770.png)
![ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4168777.png)

![2-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4168783.png)
![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4168786.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B4168814.png)
![2-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4168818.png)
![ethyl 5-acetyl-4-methyl-2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4168822.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4168824.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4168827.png)
![methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate](/img/structure/B4168829.png)

![1-allyl-3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4168850.png)